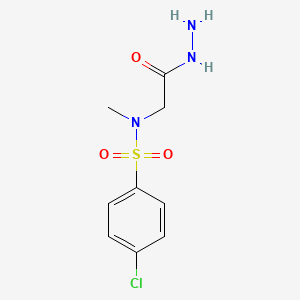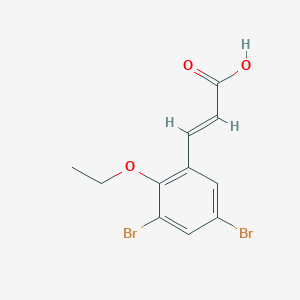
2-Naphthalen-1-yl-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalen-1-yl-N-(2,2,2-trifluoroethyl)acetamide, commonly known as TFA-NAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFA-NAA is a derivative of Naphthalene, a polycyclic aromatic hydrocarbon, and is used as a synthetic precursor to various organic compounds.
Wissenschaftliche Forschungsanwendungen
TFA-NAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TFA-NAA has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, TFA-NAA can be used as a building block for the synthesis of novel organic compounds with unique properties. In analytical chemistry, TFA-NAA can be used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry.
Wirkmechanismus
The mechanism of action of TFA-NAA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. TFA-NAA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis and glucose metabolism.
Biochemical and Physiological Effects:
TFA-NAA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. TFA-NAA has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting its potential application in the treatment of type 2 diabetes. However, further studies are needed to determine the safety and efficacy of TFA-NAA in humans.
Vorteile Und Einschränkungen Für Laborexperimente
TFA-NAA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, TFA-NAA is relatively expensive compared to other organic compounds, which may limit its use in large-scale experiments. Additionally, TFA-NAA may exhibit cytotoxic effects at high concentrations, which should be taken into consideration when designing experiments.
Zukünftige Richtungen
Several future directions for research on TFA-NAA can be identified. First, further studies are needed to elucidate the mechanism of action of TFA-NAA and its potential targets in the body. Second, the safety and efficacy of TFA-NAA in humans should be evaluated in clinical trials. Third, the potential applications of TFA-NAA in material science and analytical chemistry should be further explored. Finally, the synthesis of novel derivatives of TFA-NAA with improved properties should be investigated.
Synthesemethoden
TFA-NAA can be synthesized through a multi-step process that involves the reaction of Naphthalene with 2,2,2-trifluoroethylamine, followed by acetylation with acetic anhydride. The final product is obtained after purification using column chromatography. The yield of TFA-NAA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)9-18-13(19)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKJYFJBTFRYJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2359221.png)



![(4-(3-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2359226.png)

![1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2359229.png)


![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2359234.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2359235.png)
